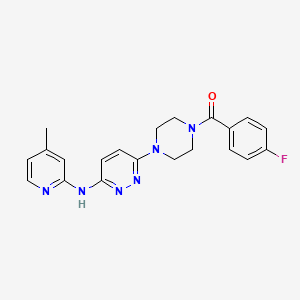

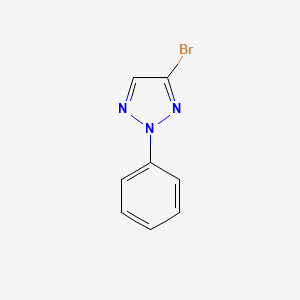

4-Bromo-2-phenyltriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-phenyltriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of triazoles, which are widely used in medicinal chemistry and drug discovery. In

科学的研究の応用

Drug Discovery and Medicinal Chemistry

4-Bromo-2-phenyltriazole serves as a privileged scaffold in drug discovery due to its remarkable properties. Some key aspects include:

Click Chemistry: The 1,2,3-triazole motif is a central player in click chemistry, a powerful approach for assembling complex molecules. Researchers use 4-Bromo-2-phenyltriazole as a building block to create diverse libraries of potential drug candidates .

Anticonvulsant Activity: Certain 1,2,3-triazole derivatives exhibit anticonvulsant properties. Scientists have explored the potential of 4-Bromo-2-phenyltriazole analogs as novel antiepileptic agents .

Supramolecular Chemistry and Materials Science

The unique features of 4-Bromo-2-phenyltriazole make it valuable in these areas:

Hydrogen Bonding: The compound’s hydrogen bonding ability contributes to its use in supramolecular assemblies. Researchers design functional materials by incorporating 4-Bromo-2-phenyltriazole-based units .

Polymer Chemistry: 1,2,3-Triazoles find applications in polymer synthesis. 4-Bromo-2-phenyltriazole-containing polymers exhibit interesting properties, such as solubility and thermal stability .

Chemical Biology and Bioconjugation

In the realm of chemical biology, 4-Bromo-2-phenyltriazole plays a vital role:

- Bioorthogonal Labeling : Researchers use 1,2,3-triazoles for bioconjugation and labeling of biomolecules. The compound’s biocompatibility allows selective modification of proteins and nucleic acids .

Fluorescent Imaging

The aromatic character of 4-Bromo-2-phenyltriazole makes it suitable for fluorescent imaging:

- Fluorophores : Scientists incorporate 1,2,3-triazole derivatives into fluorescent probes. These probes enable visualization of cellular processes and molecular interactions .

Organocatalysis

The 1,2,3-triazole scaffold finds applications in catalysis:

- Asymmetric Synthesis : Researchers have explored 4-Bromo-2-phenyltriazole-based organocatalysts for enantioselective transformations .

Materials for Optoelectronics

The electronic properties of 4-Bromo-2-phenyltriazole contribute to its use in optoelectronic devices:

- Light-Emitting Materials : Scientists design luminescent materials based on 1,2,3-triazoles. These materials find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In A. Kuznetsov (Ed.), Azoles - Synthesis, Properties, Applications and Perspectives. IntechOpen. DOI: 10.5772/intechopen.92692

作用機序

Target of Action

Triazole compounds, which include 4-bromo-2-phenyltriazole, are known to interact with a variety of enzymes and receptors, thus exhibiting versatile biological activities .

Mode of Action

It has been suggested that triazole-pyrimidine hybrid compounds, which are structurally similar to 4-bromo-2-phenyltriazole, may exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Based on the suggested mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation .

Result of Action

Based on the suggested mode of action, it can be inferred that the compound may have neuroprotective and anti-neuroinflammatory effects .

特性

IUPAC Name |

4-bromo-2-phenyltriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQRQYBKXHSPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-phenyltriazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)

![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)

![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)